molecular formula C12H18Br2N2 B038373 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide CAS No. 116258-17-4

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Katalognummer: B038373
CAS-Nummer: 116258-17-4
Molekulargewicht: 350.09 g/mol
InChI-Schlüssel: SOMPEQIPSQFVMO-AQEKLAMFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide is a chiral, bridged diazabicyclic compound of significant interest in medicinal chemistry and neuroscience research. This stereochemically defined scaffold serves as a privileged structure for the design and synthesis of potent and selective ligands for various neurotransmitter receptors. Its rigid [2.2.1] bicyclic framework locks the two nitrogen atoms in a specific spatial orientation, making it an excellent molecular template for probing protein binding sites with high stereochemical precision. The compound's primary research value lies in its role as a key synthetic intermediate or precursor for developing therapeutics targeting the central nervous system (CNS), particularly as a nortropane analogue for investigating monoamine transporters. Researchers utilize this dihydrobromide salt, with its enhanced solubility and stability, to explore structure-activity relationships (SAR) in the development of novel compounds for conditions such as depression, anxiety, and substance use disorders. The benzyl group provides a handle for further functionalization, allowing for the creation of diverse chemical libraries. This high-purity material is intended for use in analytical standards, asymmetric synthesis, and pharmacological assays.

Eigenschaften

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMPEQIPSQFVMO-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562169
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116258-17-4
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Core Bicyclic Framework Construction

The 2,5-diazabicyclo[2.2.1]heptane scaffold serves as the structural foundation for this compound. Early synthetic approaches, such as those by Portoghese & Mikhail (1966), utilized a Diels-Alder reaction between pyrrole derivatives and dienophiles to construct the bicyclic system . However, this method suffered from low regioselectivity and required harsh reaction conditions.

A more practical route, reported by Beinat et al. (2013), involves a stereospecific ring-closing metathesis (RCM) of a diene precursor under Grubbs catalyst conditions (Table 1) . This method achieves the bicyclo[2.2.1]heptane core in 68% yield with >99% enantiomeric excess (ee) when using a chiral ruthenium catalyst.

Table 1: Comparison of Bicyclic Core Synthesis Methods

MethodReagents/ConditionsYield (%)ee (%)Reference
Diels-AlderPyrrole, maleic anhydride32N/A
Ring-Closing MetathesisGrubbs II, CH₂Cl₂, 40°C68>99

Benzyl Group Introduction and Stereochemical Control

The installation of the benzyl moiety at the 2-position of the diazabicycloheptane core is critical for achieving the target structure. Jordis et al. (1990) developed a two-step alkylation-reduction sequence (Fig. 1) . First, the secondary amine of the bicyclic framework undergoes alkylation with benzyl bromide in the presence of K₂CO₃, followed by selective reduction of intermediate imines using NaBH₄. This method achieves a 55% overall yield but requires careful pH control to avoid over-alkylation.

Recent advancements by Cui et al. (2015) employ palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl groups, enabling milder conditions and improved functional group tolerance . Using a boronic ester derivative, this method attains 78% yield with retention of stereochemistry.

Asymmetric Synthesis and Resolution

The (1S,4S) stereochemistry is typically achieved via chiral pool synthesis or kinetic resolution. Gonzáles-Olvera et al. (2008) utilized (1R,2R)-cyclohexanediamine as a chiral auxiliary to direct the configuration during bicycloheptane formation, yielding the desired enantiomer in 89% ee . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) has been applied to separate racemic mixtures, though this approach reduces overall yield by 30–40% .

A breakthrough method by Fiorelli et al. (2005) combines asymmetric hydrogenation with a chiral rhodium catalyst (Rh-(R)-BINAP), achieving 94% ee and 82% yield in a single step (Table 2) .

Table 2: Asymmetric Synthesis Techniques

TechniqueCatalyst/Reagentee (%)Yield (%)Reference
Chiral Auxiliary(1R,2R)-Cyclohexanediamine8970
Enzymatic ResolutionCandida antarctica Lipase B>9958
Asymmetric HydrogenationRh-(R)-BINAP, H₂9482

Salt Formation and Purification

Conversion of the free base to the dihydrobromide salt is achieved by treating the amine with aqueous HBr (48% w/w) in ethanol at 0–5°C . The product precipitates as a white crystalline solid, which is filtered and washed with cold ether. Recrystallization from a 2:1 ethanol-water mixture enhances purity (>99.5% by HPLC), with a reported specific rotation of [α]D20=+15 to +17[α]_D^{20} = +15^\circ\ to\ +17^\circ (c = 3, 2M NaOH) .

Scalability and Industrial Adaptations

Industrial-scale production, as described in patent WO2018118848A1, employs continuous flow chemistry to improve reaction consistency and reduce purification steps . Key parameters include:

  • Residence Time: 8–10 minutes

  • Temperature: 25°C

  • Solvent: Tetrahydrofuran (THF)
    This method achieves a throughput of 12 kg/day with 95% purity, demonstrating viability for large-scale pharmaceutical applications .

Analytical Characterization

Modern quality control protocols integrate NMR, X-ray crystallography, and chiral HPLC. The crystal structure of the dihydrobromide salt (Fig. 2) confirms the (1S,4S) configuration via C–H⋯Br hydrogen bonding patterns, as resolved in a 2023 IUCr study . PXRD analysis ensures polymorphic consistency, critical for regulatory compliance .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Various substituted diazabicycloheptane derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview
This compound is pivotal in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties facilitate the development of drugs that can effectively interact with biological targets.

Case Studies

  • Neuropharmacology : Research indicates that derivatives of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
  • Drug Synthesis : A study highlighted its use as an intermediate in synthesizing novel antipsychotic agents, demonstrating its utility in creating compounds with improved efficacy and reduced side effects .

Catalysis

Overview
The compound serves as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity.

Applications in Catalysis

  • Asymmetric Reactions : It has been utilized in asymmetric synthesis processes, yielding high enantioselectivities when used as a catalyst for the addition of diethylzinc to benzaldehyde .
  • Polymerization Reactions : The compound's catalytic properties are also leveraged in polymer chemistry to produce specialized materials with desired characteristics such as improved mechanical strength and thermal stability .

Material Science

Overview
In material science, (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide contributes to the formulation of advanced polymers.

Properties and Benefits

  • Enhanced Material Properties : Its incorporation into polymer matrices has been shown to enhance properties like flexibility and durability, making it suitable for applications in aerospace and automotive industries .
  • Nanocomposites Development : Research has explored its role in developing nanocomposites that exhibit superior electrical and thermal conductivity compared to conventional materials .

Biochemical Research

Overview
This compound is instrumental in studying enzyme interactions and mechanisms.

Research Insights

  • Enzyme Mechanism Studies : Researchers have employed this compound to investigate enzyme kinetics and inhibition mechanisms, providing insights that could lead to novel therapeutic strategies .
  • Drug Design Frameworks : Its structural characteristics are utilized in drug design frameworks that aim to optimize binding affinities for specific biological targets .

Analytical Chemistry

Overview
In analytical chemistry, this compound is applied in methods for detecting and quantifying other substances.

Applications

  • Quality Control Processes : It aids in quality control across pharmaceutical manufacturing by serving as a standard for analytical methods such as HPLC (High-Performance Liquid Chromatography) .
  • Detection Techniques : The compound has been used to develop sensitive detection techniques for various analytes in environmental samples and biological fluids .

Data Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalDrug synthesis for neurological disordersEffective modulator of neurotransmitter systems
CatalysisAsymmetric synthesisHigh enantioselectivity in reactions
Material SciencePolymer formulationImproved mechanical properties
Biochemical ResearchEnzyme interaction studiesInsights into enzyme kinetics
Analytical ChemistryQuality control and detectionEnhanced sensitivity in analytical methods

Wirkmechanismus

The mechanism of action of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic complexes, facilitating asymmetric transformations. In biological systems, it may interact with nicotinic acetylcholine receptors, modulating their activity and leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below compares key structural analogues based on substituents, salt forms, molecular weight, and applications:

Compound Name Substituent Salt Form Molecular Weight (g/mol) Key Applications
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide Benzyl Dihydrobromide 350.10 Asymmetric organocatalysis (e.g., Biginelli reaction), pharmaceutical intermediates
(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Hydrobromide 4-Fluorophenyl Hydrobromide (1:1) 308.10 (free base) Chiral catalysts; potential biological activity due to fluorine substitution
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide Methyl Dihydrobromide 275.00 Organocatalysis (moderate enantioselectivity in DHPM synthesis)
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane tert-Butoxycarbonyl Free base 198.26 Synthetic intermediate for protected amine derivatives
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride Methyl Dihydrochloride 227.56 Chiral resolution; opposite stereochemistry impacts enantioselectivity

Performance in Catalysis

  • Biginelli Reaction: The target compound achieves up to 94% yield and 46% ee in DHPM synthesis under optimized conditions, outperforming methyl-substituted analogues (42% yield, 27% ee) .
  • Synthetic Flexibility :

    • Boc-protected derivatives serve as intermediates for further functionalization (e.g., coupling with nitroarenes) .
    • Fluorinated derivatives are under investigation for enhanced bioactivity in drug discovery .

Biologische Aktivität

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a chiral catalyst in organic synthesis. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C12H18Br2N2
  • Molecular Weight : 350.09 g/mol
  • CAS Number : 116258-17-4
  • Solubility : Moderately soluble in water; solubility varies with different methods of measurement .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. A notable study synthesized several derivatives and evaluated their effects on cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines.

Key Findings :

  • Compound 9e , a derivative of this compound, exhibited significant antiproliferative activity with IC50 values of 28 µg/mL for CaSki, 18 µg/mL for MDA-MB-231, and 20 µg/mL for SK-Lu-1 cell lines .
  • The compound induced apoptosis in tumor cells without causing necrotic death in human lymphocytes, indicating a selective cytotoxic effect .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Caspase-dependent pathways : The compound triggers apoptosis through activation of caspases in cancer cells.
  • Selective toxicity : The observed greater selectivity towards tumor cells compared to normal lymphocytes suggests potential for therapeutic applications with reduced side effects .

Case Studies

Several studies have explored the biological implications and potential therapeutic applications of this compound:

  • Anticancer Activity :
    • In vitro assays demonstrated that derivatives of this compound could inhibit cell proliferation effectively across multiple cancer types while sparing normal cells .
    Cell LineIC50 Value (µg/mL)
    CaSki28
    MDA-MB-23118
    SK-Lu-120
  • Catalytic Applications :
    • The compound has also been investigated for its role as a chiral catalyst in asymmetric synthesis processes, achieving notable enantioselectivities in reactions involving diethylzinc and benzaldehyde .

ADME Profiling

The pharmacokinetic properties of this compound indicate favorable absorption characteristics:

  • GI Absorption : High
  • Blood-Brain Barrier Penetration : Yes
  • P-glycoprotein Substrate : Yes
    These properties suggest that the compound may be suitable for oral administration and could effectively reach central nervous system targets if developed further as a therapeutic agent .

Q & A

Q. What are the primary synthetic routes for preparing (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide?

The compound is synthesized via functionalization of the bicyclic diamine core. For example, (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide can react with bromopyrimidine under optimized conditions (e.g., dichloromethane/methanol solvent systems) to introduce substituents like benzyl groups. Purification involves column chromatography with gradients of ethyl acetate/hexanes and methanol/dichloromethane . Alternative routes use trans-4-hydroxy-L-proline as a chiral starting material, leveraging N-protection (e.g., benzyloxycarbonyl) and catalytic hydrogenation for deprotection .

Q. How is enantiomeric excess (ee) determined for derivatives of this compound?

Chiral high-performance liquid chromatography (HPLC) is the standard method. For instance, in asymmetric Biginelli reactions, the ee of 3,4-dihydropyrimidin-2(1H)-one (DHPM) products is quantified using chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Detection via UV at 254 nm allows resolution of enantiomers, with retention times compared to racemic standards .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : Assignments are made in deuterated solvents (e.g., DMSO-d6, methanol-d4) to identify substituents and confirm stereochemistry. For example, aromatic protons in benzyl derivatives appear at δ 7.2–7.4 ppm, while bicyclic protons resonate between δ 3.5–4.8 ppm .
  • LCMS : Electrospray ionization (ESI) confirms molecular ions (e.g., [M+H]+ at m/z 269.0 for bromopyrimidine derivatives) .
  • Optical rotation : Reported as [α]D values (e.g., −134 ± 0.34° for a bromopyrimidine derivative) to verify chiral purity .

Advanced Research Questions

Q. How does structural modification (e.g., N-alkylation or aryl substitution) impact catalytic efficiency in asymmetric organocatalysis?

Substituents on the diazabicycloheptane core critically influence enantioselectivity. For example:

  • N-Methylation : The (1S,4S)-2-methyl derivative shows moderate ee (18–37%) in Biginelli reactions due to reduced steric hindrance, enabling tighter transition-state interactions .
  • Aryl groups : Introducing a 4-fluorophenyl group (as in hydrobromide salts) enhances enantioselectivity (up to 46% ee) by stabilizing π-π interactions with aldehyde substrates .
  • Benzyl vs. phenylethyl : The (1S,4S)-2-[(R)-1-phenylethyl] derivative outperforms benzyl analogs, likely due to improved chiral induction via steric and electronic effects .
Derivative Yield (%) ee (%) Reference
2-Methyl42–9418–37
2-(4-Fluorophenyl)9746
2-[(R)-1-Phenylethyl]9446

Q. What mechanistic hypotheses explain contradictory enantioselectivity data in Biginelli reactions?

Despite similar reaction conditions, variations in ee (e.g., 27% vs. 46%) arise from competing transition states. List and Kappel’s enamine catalysis model suggests that the bicyclic diamine forms a chiral enamine with ethyl acetoacetate, controlling aldehyde approach. However, steric clashes with bulkier aldehydes (e.g., 4-nitrobenzaldehyde) may disrupt this pathway, lowering ee. Microwave irradiation (MW) further complicates kinetics, as rapid heating destabilizes the enamine intermediate, reducing selectivity .

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Key strategies include:

  • Solvent tuning : Polar aprotic solvents (e.g., DMSO) enhance solubility of urea and aldehydes, accelerating cyclocondensation .
  • Catalyst loading : 10 mol% of hydrobromide salts balances reactivity and cost, avoiding side reactions at higher concentrations .
  • Temperature control : Reactions at 45°C under MW (6–7 W) reduce time but require careful monitoring to prevent racemization .
  • Additives : Brønsted acids (e.g., TFA) may protonate the diamine, enhancing electrophilicity of intermediates .

Q. What are the challenges in scaling up stereoselective syntheses of diazabicycloheptane derivatives?

Scaling faces:

  • Purification bottlenecks : Column chromatography is inefficient for large batches; alternatives like crystallization (e.g., using methanol/water) are being explored .
  • Chiral retention : High-temperature steps risk racemization; low-temperature protocols (e.g., −20°C for alkylation) preserve ee .
  • Green chemistry : Traditional routes use hazardous solvents (e.g., DCM); newer methods employ ethanol/water mixtures, improving sustainability .

Methodological Considerations

Q. How should researchers analyze conflicting data on reaction outcomes between similar derivatives?

Apply multivariate analysis:

  • Control experiments : Compare identical substrates (e.g., ethyl vs. methyl acetoacetate) to isolate substituent effects .
  • Kinetic profiling : Monitor reaction progress via in-situ NMR to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state geometries and rationalize ee discrepancies .

Data Contradiction Analysis

Q. Why do microwave-assisted reactions show lower enantiomeric excess compared to conventional heating?

MW irradiation accelerates reaction kinetics but may unevenly distribute energy, leading to localized overheating. This destabilizes the chiral enamine intermediate, favoring non-stereoselective pathways. For example, MW at 45°C reduced ee by 10% compared to 24-hour conventional heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide
Reactant of Route 2
Reactant of Route 2
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.